molecular formula C8H14N2O4S B8715711 AAMA-d3

AAMA-d3

Cat. No. B8715711
M. Wt: 234.28 g/mol
InChI Key: GGBCHNJZQQEQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04670583

Procedure details

A 1.63 g quantity of L-acetylcysteine was dissolved in 0.80 g of sodium hydroxide and 50 ml of a 70% aqueous solution of ethanol with ice cooling. To the solution was added 3.02 g of N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide. The mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated and the residue was adjusted to a pH of 3 with diluted hydrochloric acid, washed with chloroform and extracted with ethyl acetate. The ethyl acetate layer was dewatered with Glauber's salt and was concentrated. The residue was purified with acetone-ether, giving 3.95 g of N-] 4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-(2-acetylamino-2 carboxyethylthio)propionamide in a yield of 92.1 %. ##STR5##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide
Quantity
3.02 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7])=[O:3].C(O)C.C(OCC(O)COC1C=CC([NH:27][C:28](=[O:32])[CH2:29][CH2:30]Cl)=CC=1)C>[OH-].[Na+]>[C:2]([NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7][CH2:30][CH2:29][C:28]([NH2:27])=[O:32])(=[O:3])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N[C@@H](CS)C(=O)O
Name
Quantity
0.8 g
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-3-chloropropionamide
Quantity
3.02 g
Type
reactant
Smiles
C(C)OCC(COC1=CC=C(C=C1)NC(CCCl)=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with acetone-ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC(CSCCC(=O)N)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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